2-(4-Chlorophenoxy)malondialdehyde
Overview
Description
2-(4-Chlorophenoxy)malondialdehyde is a chemical compound that belongs to the family of chlorophenoxypropanoic acids. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C9H7ClO3 and a molecular weight of 198.6 g/mol.
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)malondialdehyde can be achieved through various methods. One common method involves the etherification reaction of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This is followed by an acylation reaction with acetic anhydride or acetyl chloride to prepare 2-chloro-4-(4-chlorophenoxy)-hypnone . The reaction conditions are typically mild, with temperatures ranging from 0°C to the reflux temperature of the reaction materials in an organic solvent and in the presence of a Lewis acid .
Chemical Reactions Analysis
2-(4-Chlorophenoxy)malondialdehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Common reagents used in these reactions include organoboron reagents and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenoxy)malondialdehyde has a wide range of scientific research applications. In medical research, it has been used in drug development for the treatment of metabolic disorders such as obesity and diabetes. Clinical trials have shown promising results in reducing body weight and improving glucose metabolism. Additionally, it has been used as an antimycotic agent and a centrally acting muscle relaxant . In environmental research, it is used to study the effects of chlorophenoxy compounds on ecosystems. In industrial research, it is used in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)malondialdehyde involves its interaction with specific molecular targets and pathways. For example, it acts as a muscle relaxant by blocking nerve impulses or pain sensations that are sent to the brain . The compound acts in the central nervous system rather than directly on skeletal muscle . The exact molecular targets and pathways involved in its effects are still being studied.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)malondialdehyde can be compared with other similar compounds such as simfibrate, which is used for the treatment of hyperlipidemia . Simfibrate is a double ester of clofibric acid with 1,3-propanediol, which is cleaved in the body to one molecule of 1,3-propanediol and two molecules of clofibric acid . Another similar compound is 2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid, which belongs to the class of aryloxyphenoxypropionic acids . These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
2-(4-chlorophenoxy)propanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSIXELVDKBAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C=O)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395149 | |
Record name | 2-(4-chlorophenoxy)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-40-5 | |
Record name | 2-(4-Chlorophenoxy)propanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849021-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-chlorophenoxy)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Chlorophenoxy)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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